
1-Pyrrolidinepropanol
Overview
Description
1-Pyrrolidinepropanol is a chemical compound with the molecular formula C19H29NO. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 1-Pyrrolidinepropanol can be achieved through several routes. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide, or an azomethine ylide, with a dipolarophile, typically an olefin . This reaction is responsible for the regio- and stereoselectivity of the product. Industrial production methods often involve the reduction of pyrrole or the functionalization of preformed pyrrolidine rings .
Chemical Reactions Analysis
1-Pyrrolidinepropanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to convert ketones or aldehydes to alcohols.
Substitution: Electrophilic substitution reactions with alkyl halides result in N-substituted pyrrolidines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Pyrrolidinepropanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Pyrrolidinepropanol involves its interaction with specific molecular targets and pathways. For instance, it acts as a muscarinic receptor antagonist, affecting N-methyl-D-aspartate (NMDA) glutamine and nicotinic acetylcholine receptors to a lower extent . This interaction leads to its therapeutic effects, such as its use in treating Parkinson’s disease and schizophrenia .
Comparison with Similar Compounds
1-Pyrrolidinepropanol can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring, widely used in organic synthesis.
Pyrrolidin-2-one: Known for its applications in medicinal chemistry and drug design.
Pyrrolidine-2,5-dione: Utilized in the synthesis of bioactive compounds.
Prolinol: Another pyrrolidine derivative with significant biological activity.
The uniqueness of this compound lies in its specific functional groups and its ability to interact with various molecular targets, making it a valuable compound in multiple research and industrial applications .
Biological Activity
1-Pyrrolidinepropanol, a compound with the molecular formula , has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring attached to a propanol backbone, which contributes to its unique biological interactions. The compound's structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C7H15NO |
Molecular Weight | 129.20 g/mol |
Density | 1.057 g/cm³ |
Boiling Point | 433.5 °C |
Melting Point | 85.5 - 86.5 °C |
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including receptors and enzymes. Notable findings include:
- Anticholinergic Activity : Similar to procyclidine, which is known for its anticholinergic properties, this compound may exhibit effects on muscarinic receptors, influencing neurological functions and potentially treating conditions like parkinsonism .
- Selective Modulation : Research indicates that this compound can selectively modulate receptor activity related to neurological processes, suggesting its potential use in treating disorders such as anxiety and depression.
Study on Receptor Interactions
A study investigated the binding affinity of this compound to G-protein coupled receptors (GPCRs). The results indicated:
- High Affinity : The compound demonstrated significant binding affinity to specific GPCR subtypes, which are crucial in various signaling pathways involved in mood regulation and cognitive functions.
- Therapeutic Implications : These interactions suggest potential applications in developing treatments for neurodegenerative diseases and mood disorders.
Synthesis and Catalytic Properties
This compound has been explored as a chiral catalyst in organic synthesis. Its ability to influence stereochemistry allows for the enantioselective synthesis of biologically active compounds. Key points include:
- Chiral Catalysis : It facilitates the enantioselective addition of dialkylzincs to aromatic aldehydes, producing secondary aromatic alcohols with specific chirality.
- Medicinal Chemistry Applications : The compound's structural characteristics enhance its utility in synthesizing new pharmaceuticals, particularly those requiring specific stereochemical configurations.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Pyrrolidinepropanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or reductive amination. For example, using pyrrolidine and a propyl halide under basic conditions (e.g., NaH/THF) yields the compound, with temperature (0–25°C) and stoichiometry critical for minimizing byproducts like quaternary ammonium salts. Characterization via H/C NMR and HPLC (≥95% purity) is recommended to validate synthesis success .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies should be conducted by dissolving the compound in buffers (pH 2–10) and storing samples at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at intervals (e.g., 1, 7, 30 days). For example, notes that tertiary alcohols like this compound are prone to oxidation under acidic conditions, necessitating inert atmospheres for long-term storage .
Q. What spectroscopic and chromatographic techniques are most effective for identifying this compound in complex mixtures?
- Methodological Answer : Use H NMR (δ 1.5–2.5 ppm for pyrrolidine protons, δ 3.4–3.8 ppm for -CHOH) and FT-IR (O-H stretch at ~3300 cm). For quantification, reverse-phase HPLC with a C18 column and UV detection (210 nm) is optimal. Cross-reference with PubChem spectral data to resolve ambiguities .
Advanced Research Questions
Q. How does the stereochemistry of this compound derivatives influence their biological activity, and what computational methods can predict binding affinities?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with targets like GABA receptors. For example, highlights that substituents on the pyrrolidine ring (e.g., phenyl groups) enhance lipophilicity and blood-brain barrier penetration. Validate predictions via in vitro assays (e.g., radioligand binding) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Meta-analysis of published IC/EC values should account for variables like assay type (e.g., cell-free vs. cell-based), solvent (DMSO vs. aqueous), and purity. For instance, emphasizes transparency in reporting experimental conditions to mitigate reproducibility issues .
Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives to optimize pharmacological properties?
- Methodological Answer : Use a modular synthesis approach to systematically vary substituents (e.g., alkyl chains, aromatic rings). Assess pharmacokinetic parameters (logP, solubility) via shake-flask assays and in silico tools (e.g., SwissADME). Prioritize derivatives with balanced lipophilicity (logP 2–4) for further in vivo testing .
Q. What experimental designs minimize confounding variables in toxicity studies of this compound?
- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., fixed-dose procedure) using rodents. Include control groups exposed to vehicle alone and blind dose administration to reduce bias. recommends monitoring hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) post-exposure .
Q. Data Analysis & Research Design
Q. How should researchers apply the PICO framework to formulate hypotheses about this compound’s neuroprotective effects?
- Methodological Answer : Define Population (e.g., neuronal cell lines), Intervention (this compound at 10–100 µM), Comparison (untreated cells or positive controls like memantine), and Outcome (cell viability via MTT assay). Pre-register protocols on platforms like Open Science Framework to enhance rigor .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC/IC. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. advises power analysis (α=0.05, β=0.2) to determine sample size .
Q. How can researchers ensure data integrity when reporting synthetic yields and purity of this compound?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose raw NMR/HPLC files in repositories like Zenodo. mandates dual analyst verification for critical data (e.g., enantiomeric excess) to prevent selective reporting .
Properties
IUPAC Name |
3-pyrrolidin-1-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-7-3-6-8-4-1-2-5-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJQROKRSPSLFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173433 | |
Record name | 1-Pyrrolidinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19748-66-4 | |
Record name | 1-Pyrrolidinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19748-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinepropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019748664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrrolidinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-Pyrrolidinyl)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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